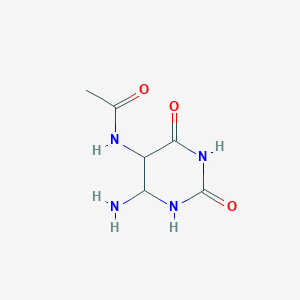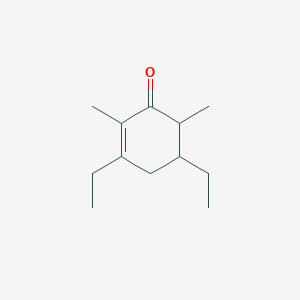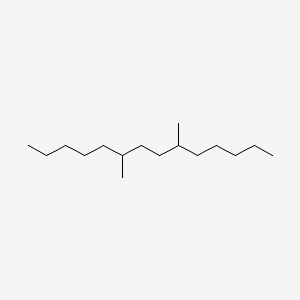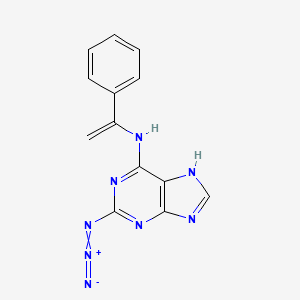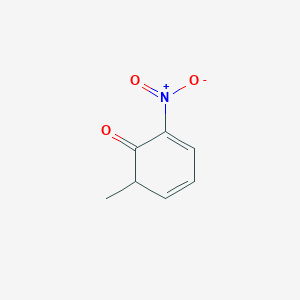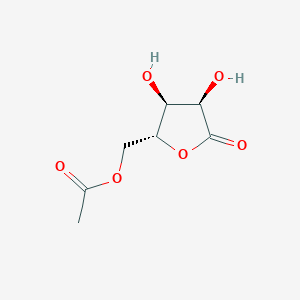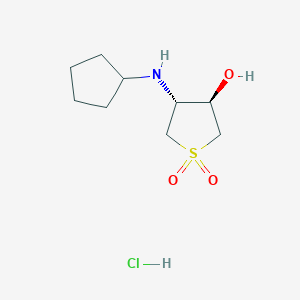
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: is a chemical compound with a complex structure.
Preparation Methods
The synthesis of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves several steps. The synthetic routes typically include the reaction of cyclopentylamine with a suitable thiophene derivative under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient production .
Chemical Reactions Analysis
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds, trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride stands out due to its unique structure and properties. Similar compounds include:
- trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol
- trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol sulfate
The uniqueness of this compound lies in its specific interactions and effects, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H18ClNO3S |
|---|---|
Molecular Weight |
255.76 g/mol |
IUPAC Name |
(3R,4R)-4-(cyclopentylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO3S.ClH/c11-9-6-14(12,13)5-8(9)10-7-3-1-2-4-7;/h7-11H,1-6H2;1H/t8-,9-;/m0./s1 |
InChI Key |
AQIBIGFECQXVPL-OZZZDHQUSA-N |
Isomeric SMILES |
C1CCC(C1)N[C@H]2CS(=O)(=O)C[C@@H]2O.Cl |
Canonical SMILES |
C1CCC(C1)NC2CS(=O)(=O)CC2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


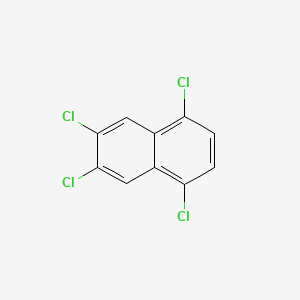
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

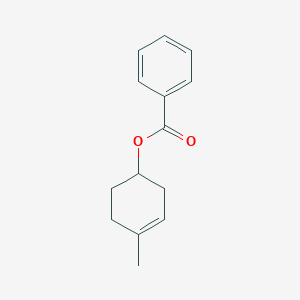
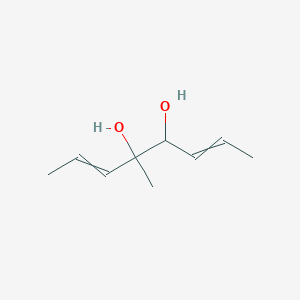
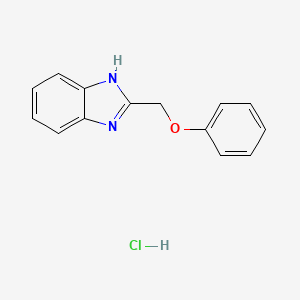
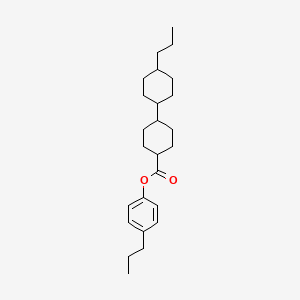
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
